(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone
Description
The compound “(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone” is a thienopyridine derivative featuring a 2-chloro substituent on the fused thiophene ring and a 2,6-difluorophenyl ketone moiety. Thienopyridines are a class of heterocyclic compounds widely explored for their antiplatelet activity, exemplified by clopidogrel and prasugrel . The structural uniqueness of this compound lies in the combination of halogenated aromatic groups, which may enhance receptor binding and metabolic stability.
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NOS/c15-12-6-8-7-18(5-4-11(8)20-12)14(19)13-9(16)2-1-3-10(13)17/h1-3,6H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQHCVCITQOBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the difluorophenyl moiety may enhance its pharmacological profile, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 308.72 g/mol. Its structural complexity includes a thieno[3,2-c]pyridine ring system and a methanone functional group linked to a difluorophenyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.72 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds with similar structures to This compound exhibit various biological activities:
- Anti-inflammatory Activity : Compounds containing thieno[3,2-c]pyridine structures have shown significant anti-inflammatory effects in preclinical models. For instance, derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
- Analgesic Effects : The analgesic properties of related compounds have been documented through various pain models, indicating potential efficacy in pain management without the gastrointestinal side effects typical of traditional NSAIDs .
- Anticancer Potential : Some thieno[3,2-c]pyridine derivatives have demonstrated cytotoxic activity against cancer cell lines. This activity is often attributed to their ability to interfere with cellular signaling pathways involved in tumor growth and proliferation .
The exact mechanism of action for This compound remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory and pain pathways. Interaction studies using techniques like molecular docking may provide insights into how this compound modulates biological activities at the molecular level.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Anti-inflammatory Activity : A series of thienopyrimidine derivatives were synthesized and tested for their anti-inflammatory effects using formalin-induced paw edema models. The results indicated that certain derivatives exhibited anti-inflammatory activity comparable to diclofenac sodium .
- Cytotoxicity Assays : In vitro studies on thieno[3,2-c]pyridine derivatives showed promising results against various cancer cell lines. For example, one study reported that specific compounds led to significant reductions in cell viability in breast cancer and colon cancer models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with key analogues based on substituent variations, bioactivity, and metabolic profiles:
Key Structure-Activity Relationship (SAR) Insights
Halogenation Effects: Chlorine at the thienopyridine 2-position (e.g., clopidogrel, target compound) is critical for ADP receptor antagonism . Fluorination on the phenyl ring (as in prasugrel and the target compound) improves lipophilicity and metabolic stability . Trichlorophenyl groups (Compound 25) enhance binding affinity, likely through hydrophobic interactions .
Deuteration Strategies :
- Selective deuteration of clopidogrel’s methyl group (R-10a) retains bioactivity while reducing first-pass metabolism, increasing half-life .
Functional Group Modifications: Cyclopropyl groups (prasugrel) and acetoxy moieties enhance prodrug activation kinetics .
Comparative Bioactivity Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
